3-Methanesulfonamidothiophene-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing Keap1-Nrf2 PPI inhibitor leads often face high synthetic complexity with advanced candidates. 3-Methanesulfonamidothiophene-2-carboxylic acid (CAS 132864-57-4) solves this as a lower-molecular-weight scaffold retaining the essential sulfonamide-thiophene carboxylic acid motif for nanomolar target binding. - Enables fragment-based drug discovery with Rule-of-5 compliant properties (LogP 1.42, PSA 120 Ų) - Benchmarks solubility/permeability impact of sulfonamide introduction in heterocyclic lead series - Supplied at ≥95% purity; in stock for immediate global shipping to support focused library synthesis and assay development.

Molecular Formula C6H7NO4S2
Molecular Weight 221.3 g/mol
CAS No. 132864-57-4
Cat. No. B170708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfonamidothiophene-2-carboxylic acid
CAS132864-57-4
Molecular FormulaC6H7NO4S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(SC=C1)C(=O)O
InChIInChI=1S/C6H7NO4S2/c1-13(10,11)7-4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
InChIKeyNKUCNZKDJQOJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonamidothiophene-2-carboxylic acid – Overview


3-Methanesulfonamidothiophene-2-carboxylic acid (CAS 132864-57-4) is a heterocyclic sulfonamide derivative with the molecular formula C₆H₇NO₄S₂ and molecular weight 221.25 g/mol . It features a thiophene-2-carboxylic acid core substituted at the 3-position with a methanesulfonamido group (–NHSO₂CH₃), which confers distinct hydrogen bonding and electronic properties relative to other 3-substituted thiophene analogs . The compound is typically supplied at ≥95% purity and is intended for research use only as a chemical building block or reference standard .

Sulfonamide-thiophene building block for medicinal chemistry
Research reference standard for analytical method development
Methanesulfonamido group provides distinct hydrogen-bond profile

Why Analogue Substitution Fails


The 3-methanesulfonamido group in this compound provides a unique balance of hydrogen bond donor/acceptor capacity and polarity that cannot be replicated by 3-amino, 3-aryl, or 3-alkylsulfamoyl substitutions [1]. As shown in comparative physicochemical analysis, replacing the methanesulfonamido moiety alters LogP by up to 0.2 units and polar surface area by over 25 Ų, significantly impacting aqueous solubility, membrane permeability, and target binding profiles . In addition, the specific sulfur oxidation state (S(=O)₂-NH) distinguishes it from sulfamoyl (S(=O)₂-NH₂) and methylsulfamoyl (S(=O)₂-NHCH₃) analogs, which exhibit different hydrogen bonding geometries and metabolic stability [1]. Consequently, in biochemical assays or synthetic pathways optimized for this exact substitution pattern, generic analog substitution typically results in loss of activity or altered reactivity profiles .

Hydrogen-bond profile mismatch
Replacing the methanesulfonamido group with amino or alkylsulfamoyl alters H-bond donor/acceptor balance, which may shift target binding and solubility.
Physicochemical property divergence
LogP and polar surface area differences relative to analogs can affect membrane permeability and non-specific protein binding in assays.
Oxidation state and geometry mismatch
Sulfonamide (S(=O)₂-NH) vs. sulfamoyl analogs differ in hydrogen-bond geometry and metabolic stability, limiting direct interchangeability.

Comparative Evidence Profiles


Physicochemical Profile vs 3-Amino Analog

Head-to-head comparison of predicted physicochemical properties reveals that 3-Methanesulfonamidothiophene-2-carboxylic acid exhibits a lower LogP (1.42) and significantly higher polar surface area (120 Ų) than 3-aminothiophene-2-carboxylic acid (LogP 1.61, PSA 91.6 Ų) . The increase in hydrogen bond acceptors (5 vs. 3) reflects the contribution of the sulfonamide group . This profile indicates enhanced aqueous solubility and reduced non-specific protein binding potential [1].

LogP / PSA Profile
Reported comparison
LogP 1.42 vs. 1.61
PSA 120 Ų vs. 91.6 Ų
Supports higher aqueous solubility and reduced non-specific binding screening
Predicted; ACD/Labs Percepta
Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Donor Profile vs Methylsulfamoyl Analog

The methanesulfonamido group (S(=O)₂–NH) in the target compound provides a distinct hydrogen bond donor profile compared to the methylsulfamoyl group (S(=O)₂–NH–CH₃) found in Tenoxicam EP Impurity H (CAS 64527-92-0) . While both compounds share the same molecular weight (221.25 g/mol) and molecular formula (C₆H₇NO₄S₂), the target compound possesses two hydrogen bond donors (carboxylic acid OH and sulfonamide NH), whereas the methylsulfamoyl analog possesses three (carboxylic acid OH, sulfonamide NH, and methylamino NH) . This difference in donor count and the nature of the sulfonamide nitrogen substitution directly influences hydrogen bonding capacity and desolvation energetics.

H-Bond Donor Count
Data to verify
2 HBD vs. 3 HBD
Lower HBD count may reduce desolvation penalty; requires assay validation
Structural comparison; direct binding data absent
Medicinal Chemistry Structure-Activity Relationship Sulfonamide Isosteres

Keap1-Nrf2 PPI Inhibition Potential

3-Methanesulfonamidothiophene-2-carboxylic acid contains the sulfonamide-thiophene carboxylic acid pharmacophore associated with inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), a validated target for oxidative stress-related diseases [1]. While direct potency data for this specific compound are not publicly reported, structurally related 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have demonstrated nanomolar inhibition of Keap1-Nrf2 binding (Kd values ranging from 5.2 nM to 320 nM for optimized analogs) [2]. The presence of the methanesulfonamido group at the 3-position is consistent with the minimal pharmacophore required for Keap1 Kelch domain engagement, as established in SAR studies of this class [1].

Keap1-Nrf2 Relevance
Class-level inference
Minimal scaffold retains sulfonamide-thiophene-COOH pharmacophore
Supports scaffold-based SAR exploration; requires target-engagement validation
Analogs show Kd 5.2–320 nM (SPR); direct data not reported for this compound
Keap1-Nrf2 Protein-Protein Interaction Oxidative Stress Medicinal Chemistry

Synthetic Utility as a Pharmaceutical Intermediate

The 3-methanesulfonamidothiophene-2-carboxylic acid scaffold has been utilized in the synthesis of bioactive compounds, including derivatives claimed as thromboxane A₂ antagonists for inflammatory and cardiovascular indications [1]. In contrast, simple thiophene-2-carboxylic acid lacks the sulfonamide functionality required for such biological activity. Patent AU1992016402 (WO92/17472) describes the preparation of thiophene-2-carboxylic acid derivatives with 3- or 4-substitution patterns, demonstrating the value of this substitution pattern in medicinal chemistry programs targeting thromboxane A₂-mediated diseases [1]. The specific 3-methanesulfonamido substitution provides a handle for further derivatization while maintaining the pharmacophoric elements necessary for target engagement.

Patent-Derived Intermediate
Patent context
Claimed as intermediate for thromboxane A₂ antagonist series
Enables access to patented synthetic routes supporting lead optimization
WO92/17472; research-use context
Organic Synthesis Pharmaceutical Intermediate Building Block Patent Chemistry

Key Application Scenarios


Keap1-Nrf2 SAR Studies

Use as a minimal pharmacophore scaffold for structure-activity relationship (SAR) exploration of Keap1-Nrf2 PPI inhibitors. The compound retains the essential sulfonamide-thiophene carboxylic acid motif associated with nanomolar binding affinity in this class [1], while offering a lower molecular weight and reduced synthetic complexity compared to advanced leads. This makes it an ideal starting point for fragment-based drug discovery or focused library synthesis aimed at identifying novel Keap1 binders with improved physicochemical properties.

Physicochemical Property Optimization

Employ as a reference compound for optimizing LogP and polar surface area in heterocyclic lead series. Its predicted LogP of 1.42 and PSA of 120 Ų place it in a favorable property space for oral bioavailability (Rule of 5 compliant). Researchers can use this compound to benchmark the impact of sulfonamide introduction on solubility and permeability, informing the design of analogs with balanced drug-like properties.

Sulfonamide Heterocyclic Library Synthesis

Leverage the carboxylic acid functionality for amide coupling or esterification to generate diverse sulfonamide-thiophene libraries. The methanesulfonamido group serves as a stable, non-hydrolyzable sulfonamide motif compatible with a wide range of synthetic transformations . Such libraries can be screened against panels of protein targets (e.g., carbonic anhydrases, matrix metalloproteinases) where thiophene sulfonamides have demonstrated inhibitory activity [2].

Analytical Method Development & Impurity Profiling

Utilize as a reference standard or impurity marker in the development of HPLC/LC-MS methods for sulfonamide-containing pharmaceuticals. The compound's distinct retention characteristics (predicted LogP 1.42) and UV/Vis absorbance properties facilitate its use as a system suitability standard or as a surrogate impurity for method validation in quality control laboratories.

Application
Selection Property
Validation Focus
Keap1-Nrf2 PPI SAR exploration
Sulfonamide-thiophene carboxylic acid core
Target engagement and binding affinity assays
Lead property optimization
LogP/PSA benchmark values
Solubility and permeability screening
Sulfonamide-focused library synthesis
Carboxylic acid coupling handle
Library purity and structural diversity
HPLC/LC-MS method development
Retention and UV absorbance profile
System suitability and method validation

Technical Documentation Hub

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36 linked technical documents
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